Regioselectivity in Birch Reduction: 4,5‑DHP vs. 1,2‑DHP Product Distribution
When pyrene dianion is protonated with water, the 1,2‑dihydropyrene isomer is formed in 55 % yield while 4,5‑dihydropyrene is obtained at only 5 % [1]. In contrast, protonation with ethanol or t‑BuOH yields 10 % 4,5‑DHP alongside 30 % tetrahydropyrenes [1]. This dramatic dependency on proton source demonstrates that 4,5‑DHP is a minor kinetic product under classical Birch conditions, yet it is the thermodynamically favoured hydrogenation product under catalytic high‑temperature conditions (see Evidence_Item 2). A procurement decision that ignores regiochemistry risks selecting the wrong isomer for thermodynamic vs. kinetic studies.
| Evidence Dimension | Product distribution in pyrene dianion protonation |
|---|---|
| Target Compound Data | 4,5‑Dihydropyrene: 5 % (water), 10 % (EtOH/t‑BuOH) |
| Comparator Or Baseline | 1,2‑Dihydropyrene: 55 % (water); Tetrahydropyrenes: 30 % (EtOH/t‑BuOH) |
| Quantified Difference | 1,2‑isomer favoured 11:1 over 4,5‑isomer with water; 3:1 tetrahydropyrene:4,5‑DHP with EtOH |
| Conditions | Birch reduction with 2 eq Na in NH₃/Et₂O; protonation at low temperature |
Why This Matters
Researchers synthesising a specific dihydropyrene isomer for mechanistic or catalytic studies must select the 4,5‑regioisomer explicitly, as the 1,2‑isomer dominates under kinetic protonation conditions.
- [1] Formation of substituted phenalenes from the Birch reduction of pyrene and perylene. University of Ottawa, 1967. Available at: https://ruor.uottawa.ca/handle/10393/10589 View Source
